molecular formula C7H14ClNO2 B1448699 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803595-54-1

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1448699
CAS RN: 1803595-54-1
M. Wt: 179.64 g/mol
InChI Key: KLAAGWBFKNVZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

Scientific Research Applications

Pharmaceutical Synthesis

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its pyrrolidine ring is a common feature in many biologically active molecules, particularly those used in drug discovery . The compound’s structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the design of new drugs with diverse biological profiles. The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can lead to different biological activities, which is crucial for the development of enantioselective drug candidates .

Bioactive Compound Development

The pyrrolidine scaffold, to which 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride belongs, is instrumental in developing target-selective bioactive compounds. These include potential treatments for diseases such as cancer, bacterial infections, and central nervous system disorders .

Stereochemical Studies

Due to the stereogenic nature of the pyrrolidine ring, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is valuable in stereochemical studies. Researchers can investigate the influence of steric factors on biological activity and understand the structure-activity relationship (SAR) of related compounds .

Chemical Research

This compound is also used in chemical research to study the physicochemical parameters of pyrrolidine and its derivatives. Comparing these parameters with those of other cyclic compounds like aromatic pyrrole and cyclopentane can yield insights into their reactivity and interactions .

Synthetic Strategy Development

The compound is used to develop synthetic strategies, either by constructing the pyrrolidine ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives .

Safety and Handling Research

Given its chemical nature, research into the safe handling and storage of 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is crucial. This includes understanding its reactivity, potential hazards, and the development of appropriate safety protocols .

Analytical Chemistry

In analytical chemistry, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of similar structures in complex mixtures .

properties

IUPAC Name

2-ethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-6-5(7(9)10)3-4-8-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAGWBFKNVZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride

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